LTbetaR-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

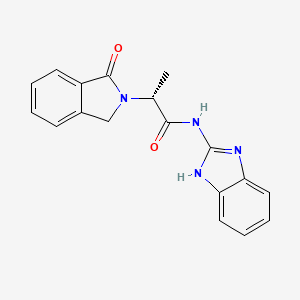

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-N-(1H-benzimidazol-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-11(22-10-12-6-2-3-7-13(12)17(22)24)16(23)21-18-19-14-8-4-5-9-15(14)20-18/h2-9,11H,10H2,1H3,(H2,19,20,21,23)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSSISUOJZBZFT-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NC2=CC=CC=C2N1)N3CC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NC1=NC2=CC=CC=C2N1)N3CC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ltβr S Role in Lymphoid Organogenesis and Microenvironmental Maintenance

The development and maintenance of secondary lymphoid organs, such as lymph nodes and Peyer's patches, are critically dependent on LTβR signaling. frontiersin.orgnih.gov This signaling pathway is essential for the architectural integrity of these tissues, including the proper segregation of T and B cell zones and the formation of follicular dendritic cell (FDC) networks. frontiersin.orgnih.gov

LTβR signaling, primarily through the alternative NF-κB pathway, directs the differentiation of stromal cells into specialized lymphoid tissue organizer (LTo) cells. frontiersin.org These LTo cells are crucial for producing the chemokines and adhesion molecules necessary to attract and organize immune cells during lymphoid organ development. frontiersin.orgashpublications.org

| Feature | Role of LTβR Signaling |

| Lymphoid Organ Development | Essential for the formation of lymph nodes and Peyer's patches. frontiersin.orgnih.gov |

| Splenic Microarchitecture | Required for the development of B cell follicles and FDC networks. frontiersin.orgnih.gov |

| Stromal Cell Differentiation | Directs progenitor cells towards a lymphoid stromal cell fate. frontiersin.org |

| Immune Cell Homeostasis | Maintains the populations of various immune cells, including neutrophils and NK cells. frontiersin.org |

Ccl20 Induction in Intestinal Epithelium

In the intestinal epithelium, particularly in the follicle-associated epithelium (FAE) overlying Peyer's patches, LTβR signaling plays a pivotal role in the constitutive expression of the chemokine CCL20. nih.govnih.govfrontiersin.org This induction is mediated through an NF-κB-dependent mechanism. nih.govresearchgate.net

Studies have shown that stimulation of LTβR on intestinal epithelial cells, both in vitro using cell lines like T84 and in vivo, leads to a significant upregulation of CCL20 expression. nih.govresearchgate.net This process is crucial for the recruitment of immature dendritic cells and lymphocytes to the gut-associated lymphoid tissues (GALT). frontiersin.orgresearchgate.net The interaction between LTβR and its ligands, such as membrane-bound lymphotoxin-α1β2 (LTα1β2), initiates this signaling cascade. nih.govnih.gov

Interestingly, while both LTβR and Toll-like receptor 5 (TLR5) signaling can induce CCL20 in intestinal epithelial cells, they do so through distinct NF-κB pathways and with different dynamics. researchgate.netunlp.edu.ar LTβR signaling results in a long-lasting expression of CCL20, contributing to the steady-state immune surveillance in the gut. researchgate.netunlp.edu.ar

| Stimulus | Signaling Pathway | CCL20 Expression Dynamics |

| LTβR | Alternative NF-κB | Long-lasting, constitutive researchgate.netunlp.edu.ar |

| TLR5 | Canonical NF-κB | Inducible, transient researchgate.netunlp.edu.ar |

Impact on High Endothelial Venules Hevs and Lymphatic Vasculature

LTβR signaling is indispensable for the formation, maturation, and maintenance of high endothelial venules (HEVs), which are specialized post-capillary venules that facilitate the entry of lymphocytes from the blood into secondary lymphoid organs. frontiersin.orgfrontiersin.orgnih.gov The development of the characteristic "high" or plump endothelial cells of HEVs is dependent on this signaling pathway. frontiersin.orgfrontiersin.org

Pharmacological blockade of LTβR in adult mice has been shown to impair the maintenance of HEVs, leading to a reduction in lymphocyte entry into lymph nodes. frontiersin.orgnih.gov This is due to the decreased expression of crucial molecules on HEVs, such as peripheral node addressin (PNAd) and mucosal addressin cell adhesion molecule-1 (MAdCAM-1). nih.gov LTβR signaling directly regulates the expression of enzymes and scaffold proteins necessary for the proper assembly of these adhesion molecules. nih.gov

The influence of LTβR extends to the lymphatic vasculature as well. While its role in the embryonic development of lymphatic vessels appears limited, it is required for inflammatory lymphangiogenesis, the formation of new lymphatic vessels in response to inflammation. pnas.org There is also evidence of crosstalk between HEVs and lymphatic vessels, a process that can be inhibited by blocking LTβR signaling. nih.gov

| Vascular Structure | Effect of LTβR Signaling | Key Molecules Regulated |

| High Endothelial Venules (HEVs) | Formation, maturation, and maintenance. frontiersin.orgfrontiersin.orgnih.gov | PNAd, MAdCAM-1, GlyCAM-1 frontiersin.orgnih.gov |

| Lymphatic Vasculature | Required for inflammatory lymphangiogenesis. pnas.org | - |

Based on a comprehensive review of available scientific literature, there is currently insufficient specific research data on the chemical compound LTbetaR-IN-1 to generate a detailed article that adheres to the provided outline. The existing body of research focuses extensively on the immunological functions of the Lymphotoxin Beta Receptor (LTβR) signaling pathway as a whole, primarily through studies involving genetic knockout models (LTβR-/-) or non-specific inhibitors like LTβR-Ig fusion protein.

Information directly attributing the detailed immunological effects—such as specific roles in innate and adaptive immunity, modulation of various immune cell subsets, and precise influence on cytokine and chemokine production—to the compound this compound is not available in the public domain.

This compound is identified as a research chemical that selectively inhibits the non-canonical NF-κB pathway by preventing the processing of p100 to p52, which is a key step downstream of LTβR activation. vulcanchem.com However, detailed in-vivo or in-vitro studies documenting its specific effects on dendritic cell maturation, neutrophil homeostasis, B and T cell trafficking, or a comprehensive profile of cytokine modulation as per the requested outline have not been published.

To fulfill the user's request would require extrapolating data from studies on different models of LTβR inhibition and presenting them as findings related to this compound. This would be scientifically inaccurate and would violate the strict instruction to focus solely on the specified compound. Therefore, it is not possible to provide the requested article at this time.

Immunological Functions Mediated by Ltβr Signaling

Regulation of IgA Production in Mucosal Immunity

The lymphotoxin-beta receptor (LTβR) signaling pathway is a critical regulator of mucosal immunity, particularly in the production of Immunoglobulin A (IgA), the most abundant antibody isotype at mucosal surfaces. nih.govbiorxiv.org This signaling is essential for the development and maintenance of gut-associated lymphoid tissues (GALT), such as Peyer's patches (PPs) and isolated lymphoid follicles (ILFs), which are primary sites for inducing IgA responses. frontiersin.orgfrontiersin.orgnih.gov

LTβR is predominantly expressed on stromal cells, epithelial cells, and certain myeloid cells like dendritic cells (DCs), but not on lymphocytes. frontiersin.orgfrontiersin.org Its ligand, a membrane-bound heterotrimer of lymphotoxin-α and -β (LTα1β2), is expressed by activated lymphocytes and innate lymphoid cells (ILCs). biorxiv.orgfrontiersin.org This interaction between hematopoietic cells and non-hematopoietic stromal cells is fundamental to organizing the microenvironments necessary for efficient immune responses. frontiersin.org

Research using genetic knockout mice (LTβR-/-) has established the profound impact of this pathway, as these mice lack PPs and lymph nodes and have severely impaired IgA production. frontiersin.orgfrontiersin.orgashpublications.org However, since these defects are developmental, studies using adult mice with inducible gene inactivation or pharmacological blockade provide more precise insights into the ongoing role of LTβR in mature immune systems. frontiersin.org

Inhibition of LTβR signaling in adult mice, for instance through the use of a soluble LTβR-Ig fusion protein, leads to significant reductions in the size and number of PPs and eliminates ILFs. aai.org While this blockade does not completely abrogate IgA production, it significantly lowers antigen-specific IgA responses following oral immunization. aai.org This suggests that while LTβR-dependent structures like ILFs contribute to the response, they are not solely essential for the induction of intestinal IgA. aai.org Instead, the proper microarchitecture of the mesenteric lymph nodes (MLNs), including the maintenance of follicular dendritic cell (FDC) networks, which is also controlled by LTβR signaling, is crucial for robust IgA antibody responses. aai.org

Further research has highlighted that LTβR signaling on gut stromal cells orchestrates the expression of key chemokines (like CXCL13, CCL19, and CCL21) and adhesion molecules (like MAdCAM-1) that are necessary for recruiting B cells and other lymphocytes to the gut's lamina propria. frontiersin.orgjci.orgnih.govnih.gov This process creates a specialized local environment that supports B cell class switching to IgA and their differentiation into antibody-secreting plasma cells. biorxiv.orgnih.gov

Interestingly, studies differentiating between total (polyclonal) IgA and pathogen-specific IgA have revealed a more nuanced role for LTβR in adulthood. While the maintenance of the total polyclonal IgA pool seems to be independent of ongoing LTβR signaling in adults, the generation of a de novo, pathogen-specific IgA response is critically dependent on it. frontiersin.orgnih.gov For example, adult mice with an inducible deletion of the LTβR fail to mount an effective IgA response against the mucosal pathogen Citrobacter rodentium. frontiersin.orgnih.gov

The table below summarizes findings from a study where LTβR signaling was blocked postnatally in mice using LTβR-Ig, demonstrating its effect on gut-associated lymphoid tissues and IgA responses.

Table 1: Effects of Postnatal LTβR Blockade on Mucosal Immunity

| Parameter | Control Group (Administered Control-Ig) | LTβR Blockade Group (Administered LTβR-Ig) | Finding | Citation |

|---|---|---|---|---|

| Peyer's Patches (PPs) | Normal size and number | Reduced size and number | LTβR signaling is required for the maintenance of PP structures. | aai.org |

| Isolated Lymphoid Follicles (ILFs) | Present | Eliminated | Postnatal LTβR signaling is essential for the formation and maintenance of ILFs. | aai.org |

| Mesenteric Lymph Node (MLN) Microarchitecture | Organized T/B cell zones, distinct FDC clusters | Disorganized zones, markedly reduced FDC clusters | LTβR signaling is crucial for maintaining the structural integrity of MLNs. | aai.org |

| Antigen-Specific Intestinal IgA Response (post-oral immunization) | Robust IgA levels | Significantly lower IgA levels | While not completely absent, the antigen-specific IgA response is significantly impaired without proper LTβR signaling. | aai.org |

This table is generated based on findings described in the referenced research article.

Preclinical Pathophysiological Implications of Ltβr Modulation

Inflammatory and Autoimmune Disease Models

Inhibition of the LTβR signaling pathway has been shown to be beneficial in various models of inflammatory and autoimmune disorders. nih.govresearchgate.net This is attributed to its role in regulating immune cell trafficking, cytokine and chemokine expression, and the formation of tertiary lymphoid organs. nih.govfrontiersin.org

Regulation of Inflammation through NF-κB and AP-1 Pathways

The lymphotoxin-beta receptor is a member of the tumor necrosis factor receptor (TNFR) superfamily and its activation triggers downstream signaling cascades that involve the activation of the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) transcription factors. researchgate.netnih.gov These transcription factors are pivotal in orchestrating inflammatory responses. researchgate.netwikipedia.org

LTβR signaling can activate both the canonical and non-canonical NF-κB pathways. frontiersin.orgnih.gov The canonical pathway leads to the rapid and transient activation of RelA-containing NF-κB dimers, while the non-canonical pathway results in the delayed but sustained activation of RelB-containing dimers through the processing of p100 to p52. nih.gov LTbetaR-IN-1 is a potent and selective inhibitor of the LTβR pathway, with a specific inhibitory effect on the nuclear translocation of p52, a key component of the non-canonical NF-κB pathway, with an IC50 of 10 μM. targetmol.com This selective inhibition of the non-canonical pathway highlights its potential for targeted anti-inflammatory therapy. targetmol.com

Furthermore, LTβR signaling also activates the AP-1 transcription factor, which works in concert with NF-κB to induce the expression of pro-inflammatory genes, such as interleukin-8 (IL-8). researchgate.netnih.gov The induction of IL-8 by LTβR is dependent on both NF-κB and AP-1 binding sites in the IL-8 promoter. nih.gov

| Target Pathway | Specific Target | Effect of this compound | Reference |

|---|---|---|---|

| Non-canonical NF-κB | Nuclear translocation of p52 | Inhibition (IC50 = 10 μM) | targetmol.com |

| Canonical NF-κB | Nuclear translocation of p65 | No effect | targetmol.com |

Role in Experimental Autoimmune Encephalomyelitis (EAE) and Demyelination

Experimental autoimmune encephalomyelitis (EAE) is a widely used animal model for human multiple sclerosis, characterized by inflammation, demyelination, and axonal damage in the central nervous system (CNS). taylorandfrancis.comthno.org The LTβR pathway has been implicated in the pathogenesis of EAE. nih.govjneurosci.org

Inhibition of the LTβR pathway using a soluble receptor fusion protein, LTβR-Ig, has been shown to prevent disease development in some EAE models. nih.gov This protective effect is associated with a reduction in T-cell infiltration into the CNS and impaired T-cell responses. nih.govnih.gov Furthermore, LTβR-Ig treatment can reduce the formation of ectopic lymphoid follicles in the meninges of EAE-affected mice, which are thought to contribute to the local inflammatory response. nih.gov

Studies using a cuprizone-induced model of demyelination, which is independent of T-cell involvement, have also demonstrated that inhibition of LTβR signaling can delay demyelination. jneurosci.orgnih.gov This suggests that LTβR signaling on CNS-resident cells, such as microglia and astrocytes, contributes to the demyelination process. jneurosci.orgnih.gov Interestingly, while genetic deletion of the LTβR gene delayed demyelination, it also slightly delayed remyelination. nih.gov However, therapeutic administration of LTβR-Ig not only delayed demyelination but also accelerated remyelination, suggesting a complex role for this pathway in both CNS injury and repair. nih.gov An IFNβ-resistant subtype of EAE has been identified that involves the LTβR and CXCR2, indicating that antagonizing these receptors could be a therapeutic approach for this form of the disease. researchgate.net

Effects in Models of Rheumatoid Arthritis, Colitis, and Type 1 Diabetes

The therapeutic potential of blocking the LTβR pathway has been explored in various other autoimmune disease models.

Rheumatoid Arthritis: In a mouse model of collagen-induced arthritis, prophylactic treatment with LTβR-Ig blocked the induction of the disease. nih.gov Treatment of established arthritis with LTβR-Ig reduced disease severity and joint damage. nih.gov The mechanism appears to involve the disruption of follicular dendritic cell networks in draining lymph nodes, leading to reduced production of pathogenic autoantibodies. nih.gov

Colitis: In a model of chronic colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS), treatment with LTβR-Ig significantly attenuated the development of inflammation and reduced the production of pro-inflammatory cytokines like TNF, IL-1β, and IL-6. nih.gov This was associated with the downregulation of the mucosal addressin cell adhesion molecule-1 (MAdCAM-1), leading to reduced leukocyte infiltration into the intestinal mucosa. nih.gov

Type 1 Diabetes: In the non-obese diabetic (NOD) mouse model of type 1 diabetes, early and high expression of an LTβR-Fc fusion protein blocked the development of diabetes, although it did not prevent insulitis. nih.gov The administration of LTβR-Ig can impede the formation of tertiary lymphoid organs around the islets and prevent disease development at both early and late stages. researchgate.netnih.gov This suggests that LTβR signaling is crucial for the progression of autoimmune-mediated destruction of pancreatic β-cells. nih.govnih.gov

| Disease Model | Key Findings | Reference |

|---|---|---|

| Rheumatoid Arthritis (Collagen-Induced) | Blocked induction and reduced severity of established disease. | nih.gov |

| Colitis (DSS-Induced) | Attenuated inflammation and reduced pro-inflammatory cytokines. | nih.gov |

| Type 1 Diabetes (NOD Mice) | Blocked diabetes development and impeded tertiary lymphoid organ formation. | nih.govresearchgate.netnih.gov |

Modulation of Airway Inflammation in Asthma Models

The LTβR pathway is also implicated in the pathogenesis of asthma, particularly in severe, steroid-resistant forms of the disease characterized by neutrophilic inflammation. nih.govplos.org The cytokine LIGHT (TNFSF14), a ligand for LTβR, is recognized as a key mediator in severe asthmatic airway inflammation. nih.govplos.org

In human bronchial epithelial cells, LIGHT stimulation induces the production of IL-8, a potent neutrophil chemoattractant, via LTβR signaling. nih.gov This process is dependent on both the Erk and NF-κB pathways. nih.govplos.org A pharmacological inhibitor of LTβR has been shown to reduce smooth muscle hyperplasia and airway hyperresponsiveness in a house dust mite-induced mouse model of chronic asthma. nih.gov Furthermore, conditional deletion of LTβR specifically in smooth muscle cells minimized airway hyperresponsiveness and changes in smooth muscle mass in a severe asthma model. nih.gov These findings suggest that targeting the LTβR pathway could be a therapeutic strategy for mitigating airway inflammation and remodeling in asthma. nih.govnih.gov

Cancer Biology and Tumor Microenvironment Dynamics

Beyond its role in autoimmunity, the LTβR signaling pathway has emerged as a significant player in cancer biology, particularly in the context of inflammation-induced carcinogenesis and the dynamics of the tumor microenvironment. nih.govnih.gov

LTβR Signaling in Inflammation-Induced Carcinogenesis

Chronic inflammation is a well-established risk factor for the development of various cancers. tum.de The LTβR pathway has been shown to be a critical link between inflammation and carcinogenesis in several cancer models. nih.govresearchgate.net

In models of hepatocellular carcinoma (HCC) induced by chronic hepatitis, the expression of lymphotoxins and their receptor, LTβR, is upregulated. mdpi.comcancerindex.org Liver-specific overexpression of lymphotoxins in mice leads to chronic liver inflammation and the spontaneous development of HCC, demonstrating a causal link. mdpi.comcancerindex.org Inhibition of LTβR signaling in these models can suppress HCC formation. cancerindex.org The pro-tumorigenic effects of LTβR signaling in the liver are mediated, at least in part, through the activation of the NF-κB pathway in hepatocytes, which promotes their survival and proliferation in an inflammatory environment. mdpi.com

The role of LTβR in carcinogenesis is not limited to the liver. In some contexts, LTβR signaling can modulate the tumor microenvironment to promote anti-tumor immune responses. nih.govresearchgate.net Systemic activation of the LTβR pathway with an agonistic antibody in syngeneic tumor models led to the formation of tumor-associated high-endothelial venules (HEVs) and the upregulation of chemokines related to tertiary lymphoid structure (TLS) formation. nih.govresearchgate.net This resulted in enhanced infiltration and activation of dendritic cells and T cells, ultimately inhibiting tumor growth. nih.govresearchgate.net These findings highlight the complex and context-dependent role of LTβR signaling in cancer, where it can either promote or suppress tumor development depending on the specific tumor type and the nature of the inflammatory microenvironment.

1 Anti-Bacterial Immunity (e.g., Mycobacterium, Citrobacter rodentium)

The lymphotoxin-beta receptor (LTβR) signaling pathway is crucial for mounting an effective immune response against various bacterial pathogens, particularly intracellular bacteria and those that colonize mucosal surfaces. asm.org Disruption of LTβR signaling has been shown to severely impair host defense in several preclinical models. asm.org

In the case of Mycobacterium tuberculosis, the causative agent of tuberculosis, LTβR signaling is essential for containing the infection. aai.orgnih.gov Mice deficient in LTβR exhibit increased bacterial loads in the lungs and other organs and are more susceptible to the disease. aai.orgnih.gov This increased susceptibility is associated with delayed activation of macrophages and deficient expression of inducible nitric oxide synthase (iNOS), a key enzyme for killing intracellular bacteria. aai.orgnih.gov The signaling of LTα1β2 heterotrimers via the LTβR is critical for this protective effect. aai.org

For mucosal pathogens like Citrobacter rodentium, which serves as a model for human enteropathogenic E. coli infections, LTβR signaling is vital for host defense. asm.orgnih.gov Inhibition or genetic deletion of LTβR leads to increased severity of colitis and higher mortality. asm.orgfrontiersin.org The protective role of LTβR in this context is multifaceted. It is required for the early innate immune response, including the recruitment of neutrophils to the site of infection through the production of chemokines like CXCL1 and CXCL2. nih.gov LTβR signaling in intestinal epithelial cells and hematopoietic-derived cells works in concert to protect the host. nih.gov Furthermore, LTβR signaling is essential for the production of IL-22 by innate lymphoid cells (ILCs), a cytokine critical for mucosal healing and protection against C. rodentium. frontiersin.orgnih.gov

The importance of LTβR signaling extends to other bacterial infections as well. For instance, mice with disrupted LTβR signaling are also more susceptible to Listeria monocytogenes. nih.govpnas.org The underlying mechanism often involves the proper organization and function of secondary lymphoid organs, which are dependent on LTβR for their development and maintenance. asm.org This includes the formation of gut-associated lymphoid tissues (GALT) and the maintenance of splenic microarchitecture, which are necessary for coordinating effective anti-bacterial immune responses. asm.orgfrontiersin.org

The following table summarizes the key findings on the role of LTβR in anti-bacterial immunity.

| Bacterial Pathogen | Effect of LTβR Disruption | Key Mechanisms Impaired |

| Mycobacterium tuberculosis | Increased bacterial load, higher susceptibility | Delayed macrophage activation, deficient iNOS expression |

| Citrobacter rodentium | Increased disease severity, higher mortality | Impaired neutrophil recruitment, reduced IL-22 production, disrupted gut lymphoid tissue |

| Listeria monocytogenes | Increased susceptibility | Impaired cellular immunity |

Regulation of Angiogenesis and Metastasis in Preclinical Models

2 Anti-Viral Responses (e.g., CMV, Zika virus)

The lymphotoxin-beta receptor (LTβR) signaling pathway plays a significant, though sometimes complex, role in the host defense against viral infections. asm.orgnih.gov Its involvement is often linked to the maintenance of lymphoid tissue architecture and the induction of innate immune responses, particularly the production of type I interferons (IFN-I). aai.orgasm.orgoup.com

In the context of cytomegalovirus (CMV) infection, LTβR signaling is critical for early control of the virus. aai.orgasm.org Mice deficient in LTβR signaling are highly susceptible to murine CMV (MCMV) infection. aai.org This susceptibility is associated with a severe defect in the early induction of IFN-β in the spleen. aai.org Splenic marginal zone stromal cells are the initial sites of MCMV infection and the primary source of this early IFN-β, a response that is dependent on LTβR signaling. asm.orgoup.com This initial burst of IFN-I is crucial for limiting viral replication at the earliest stages of infection. asm.orgoup.com

The role of LTβR in anti-viral immunity is also evident in infections with other viruses. For example, LTβR signaling is implicated in the host response to Zika virus (ZIKV). researchgate.netx-mol.netnih.gov A salivary protein from the Aedes aegypti mosquito, named LTRIN, has been shown to facilitate ZIKV transmission by binding to LTβR and inhibiting its downstream signaling. researchgate.netx-mol.netnih.gov This interference with the LTβR pathway diminishes the host's innate immune response, thereby enhancing ZIKV infection. researchgate.netx-mol.netnih.gov Abolishing LTβR signaling potentiates the infectivity of ZIKV, highlighting its protective role. researchgate.net

In general, for many systemic viral infections, such as those caused by lymphocytic choriomeningitis virus (LCMV) and vaccinia virus, intact LTβR signaling is required for efficient antiviral cytotoxic T-cell responses and viral clearance. nih.gov This is often due to the role of LTβR in maintaining the structural integrity of lymphoid organs, which is necessary for the proper priming and activation of T cells. nih.gov However, the role of LTβR can be nuanced. For instance, in some viral models, while LTβR signaling is important for controlling the virus, its inhibition can also reduce immunopathology. nih.gov

The table below provides a summary of the role of LTβR in anti-viral responses for specific viruses.

| Virus | Effect of LTβR Disruption/Inhibition | Key Mechanisms |

| Cytomegalovirus (CMV) | Increased susceptibility, impaired viral control | Defective early IFN-β production by splenic stromal cells |

| Zika virus (ZIKV) | Enhanced infectivity and pathogenicity | Inhibition of innate immune responses, including NF-κB signaling |

| Lymphocytic choriomeningitis virus (LCMV) | Impaired viral clearance, reduced T-cell responses | Disrupted lymphoid organ integrity, altered IFN-I induction |

Anti-Bacterial Immunity (e.g., Mycobacterium, Citrobacter rodentium)

Hepatic System Involvement

Modulation of the lymphotoxin-beta receptor (LTβR) pathway has significant preclinical implications for various pathophysiological processes within the hepatic system. Research in animal models highlights its crucial role in orchestrating the liver's response to injury, including regeneration, fibrosis, and the progression to hepatocellular carcinoma.

Role in Liver Regeneration and Fibrosis Models

The LTβR signaling pathway is integral to the complex processes of liver regeneration and the development of hepatic fibrosis. nih.gov Studies using murine models have demonstrated that this pathway is essential for proper liver recovery following injury. Mice with deficient LTβR signaling exhibit a severe inability to survive partial hepatectomy, characterized by significant liver damage and a failure to initiate hepatocyte DNA synthesis, a critical step in regeneration. nih.gov This highlights an unexpected but vital role for lymphocyte-derived signals in maintaining liver homeostasis and supporting its regenerative capacity. nih.gov The adaptive immune system, through a T cell-derived lymphotoxin axis, directly regulates this regenerative process. nih.gov

In contrast to its supportive role in regeneration, the LTβR pathway is also deeply implicated in the pathogenesis of liver fibrosis. researchgate.net In models of chronic liver injury, such as the choline-deficient, ethionine-supplemented (CDE) diet model, which induces portal fibrosis and liver progenitor cell proliferation, the expression of lymphotoxin-β (LTβ) is markedly increased. frontiersin.orgnih.gov Mice lacking the LTβR that are subjected to the CDE diet show significantly reduced liver fibrosis and a modified immune response compared to their wild-type counterparts. researchgate.netresearchgate.net This suggests that LTβR signaling is a key driver of the fibrotic process during chronic liver injury. researchgate.net The levels of LTβ have been found to correlate with the severity of fibrosis in animal models and in human chronic HCV infection. frontiersin.org

Table 1: Effects of LTβR Modulation in Preclinical Liver Injury Models

| Model | LTβR Status | Key Findings | References |

|---|---|---|---|

| Partial Hepatectomy | Deficient (Knockout or fusion protein) | Severe defect in survival, marked liver damage, failure to initiate DNA synthesis. | nih.gov |

| Choline-deficient, ethionine-supplemented (CDE) diet | Deficient (Knockout) | Significantly reduced fibrosis and a dysregulated immune response. | researchgate.netresearchgate.net |

| Choline-deficient, ethionine-supplemented (CDE) diet | Wild-type | High expression of LTβ by liver progenitor cells, co-localized with LTβR on hepatic stellate cells. | nih.govresearchgate.net |

Influence on Hepatic Stellate Cell Function

Hepatic stellate cells (HSCs) are the primary effector cells in liver fibrosis, and the LTβR pathway directly influences their function. mdpi.com LTβR is expressed on quiescent and activated HSCs. researchgate.net In preclinical studies, LTβ has been shown to be localized on liver progenitor cells situated directly adjacent to activated HSCs, suggesting a paracrine signaling interaction between these cell types. researchgate.netresearchgate.net This cross-talk is believed to mediate the recruitment of progenitor cells, HSCs, and leukocytes to sites of injury, coordinating the wound-healing and regenerative response. researchgate.net

Upon stimulation with its ligands, such as LTβ and LIGHT (a cytokine that is homologous to lymphotoxins), LTβR on isolated HSCs activates the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net Interestingly, this activation does not directly increase the expression of key fibrogenic molecules like procollagen (B1174764) alpha(1)(I), tissue inhibitor of metalloproteinase 1 (TIMP-1), or transforming growth factor-beta (TGF-β). nih.govresearchgate.net Instead, LTβR signaling markedly upregulates the expression of factors associated with leukocyte recruitment, specifically intercellular adhesion molecule 1 (ICAM-1) and the chemokine RANTES (also known as CCL5). nih.govresearchgate.net In turn, RANTES was shown to induce the chemotaxis of a liver progenitor cell line that expresses the RANTES receptor, CCR5, illustrating a mechanism by which LTβR signaling on HSCs can orchestrate the inflammatory and regenerative microenvironment. nih.govresearchgate.net

Link to Hepatitis and Hepatocellular Carcinoma Development in Models

Sustained LTβR signaling is a critical pathway involved in the progression from chronic inflammation (hepatitis) to hepatocellular carcinoma (HCC). researchgate.netnih.gov In human livers affected by chronic hepatitis B (HBV) or hepatitis C (HCV) infection, as well as in HCC, the expression of LTα, LTβ, and LTβR is significantly upregulated. nih.govnih.gov

Preclinical models have causally linked this upregulation to cancer development. nih.gov In transgenic mouse models where LTα and LTβ are specifically overexpressed in the liver, the mice develop chronic liver inflammation and subsequent HCC. researchgate.netnih.gov The development of HCC in these models is dependent on lymphocytes and the IκB kinase beta (IKKβ) in hepatocytes. nih.gov Importantly, the inhibition of LTβR signaling in these transgenic mice, using a soluble LTβR-Fc fusion protein, suppresses the formation of HCC. researchgate.netnih.gov This demonstrates that sustained hepatic LTβR signaling is a key driver in the pathway from hepatitis to HCC. researchgate.net Further studies have identified this as a prognostically relevant, etiology-independent LTβ/LTβR/RELB signaling axis in hepatocarcinogenesis. uzh.ch The LTβ ligand is a predominant inducer of the non-canonical NF-κB subunit RELB, and hepatocyte-specific knockout of RELB in a murine HCC model resulted in a lower tumor incidence and smaller tumor diameters. uzh.ch

Methodological Approaches in Ltβr Signaling Research

In Vitro Cellular Models for LTβR Pathway Analysis

In vitro models are fundamental for detailed mechanistic studies of the LTβR signaling cascade and for the initial screening and characterization of inhibitory compounds.

A range of human cell lines are utilized to investigate the intricacies of LTβR signaling due to their defined genetic backgrounds and amenability to genetic manipulation.

HEK293: Human Embryonic Kidney 293 (HEK293) cells are a versatile tool in LTβR research. Overexpression of LTβR in HEK293 cells has been shown to increase Interleukin-8 (IL-8) promoter activity and subsequent IL-8 release, a process dependent on both NF-κB and AP-1 transcription factors. researchgate.netnih.gov These cells are also used to create stable reporter cell lines to quantify NF-κB and AP-1 activation, making them ideal for testing the inhibitory potential of compounds like LTbetaR-IN-1. invivogen.cominvivogen.combosterbio.com

T84: The human colon carcinoma cell line, T84, serves as a valuable model for studying LTβR function in the intestinal epithelium. atcc.org LTβR is expressed in these cells, and its stimulation has been demonstrated to induce the expression of the chemokine CCL20. nih.gov This induction is dependent on the NF-κB pathway, highlighting a key mechanism for LTβR-mediated immune cell recruitment in the gut. nih.gov The T84 cell line, which forms polarized monolayers with tight junctions, provides a relevant system for investigating the role of LTβR in intestinal inflammation and the effects of its inhibitors. atcc.orguu.nl

BEAS-2B: The human bronchial epithelial cell line, BEAS-2B, is instrumental in understanding the role of LTβR in airway inflammation. These cells express LTβR, and its activation leads to the production of various inflammatory cytokines and chemokines, most notably IL-8. plos.orgplos.org Studies using BEAS-2B cells have elucidated the downstream signaling pathways, showing the involvement of both Erk and NF-κB in LTβR-mediated IL-8 induction. plos.org

HepG2: The human liver carcinoma cell line, HepG2, is another relevant model, as LTβR signaling is implicated in liver diseases. cancerindex.orgresearchgate.net The presence of LTβR on HepG2 cells has been confirmed through methods like Western blot analysis. cusabio.com Furthermore, studies have identified serine/threonine kinase activity associated with the cytoplasmic domain of LTβR in these cells, providing insights into the initial steps of the signaling cascade. wikigenes.orgwikipedia.org

Table 1: Cell Lines in LTβR Signaling Research

| Cell Line | Tissue of Origin | Key Research Application in LTβR Signaling | Relevant Findings | Citations |

|---|---|---|---|---|

| HEK293 | Human Embryonic Kidney | Mechanistic studies of NF-κB and AP-1 activation, reporter gene assays. | Overexpression of LTβR induces IL-8 production via NF-κB and AP-1. | researchgate.netnih.govinvivogen.cominvivogen.combosterbio.com |

| T84 | Human Colon Carcinoma | Intestinal epithelial cell response to LTβR stimulation. | LTβR signaling induces NF-κB-dependent CCL20 expression. | atcc.orgnih.govuu.nl |

| BEAS-2B | Human Bronchial Epithelium | Airway inflammation and cytokine production. | LTβR activation induces IL-8 production through Erk and NF-κB pathways. | plos.orgplos.org |

| HepG2 | Human Liver Carcinoma | LTβR signaling in liver cells. | Expresses LTβR; associated with serine/threonine kinase activity. | cancerindex.orgresearchgate.netcusabio.comwikigenes.orgwikipedia.org |

Primary cells provide a more physiologically relevant system for studying LTβR signaling as they are freshly isolated from tissues and closely mimic the in vivo environment.

Hepatic Stellate Cells: Primary isolates of hepatic stellate cells are crucial for understanding the role of LTβR in liver fibrosis and wound healing. These cells express LTβR, and its stimulation activates the NF-κB signaling pathway and upregulates the expression of leukocyte recruitment factors. lonza.com This suggests a paracrine signaling loop between LTβR-expressing hepatic stellate cells and nearby ligand-expressing cells during liver injury. lonza.com

Bronchial Epithelial Cells: Normal Human Bronchial Epithelial (NHBE) cells are used to validate findings from cell lines and to study the response of non-transformed airway cells. lonza.com Similar to BEAS-2B cells, primary bronchial epithelial cells express high levels of LTβR and produce IL-8 upon stimulation, a response that can be attenuated by targeting the LTβR pathway. plos.orgplos.org

To dissect the molecular events following LTβR stimulation and inhibition, a variety of standard molecular biology techniques are employed.

qPCR (Quantitative Polymerase Chain Reaction): This technique is widely used to quantify the mRNA expression of LTβR itself, its ligands, and downstream target genes such as chemokines (e.g., CCL20, IL-8) and adhesion molecules. plos.orgnih.gov It is also a critical tool for verifying the efficiency of gene knockdown or knockout in genetically modified models. nih.gov

RNA-seq (RNA sequencing): For a comprehensive, unbiased view of the transcriptional changes induced by LTβR signaling, RNA-seq is the method of choice. It allows for the identification of novel target genes and pathways regulated by LTβR and provides a global picture of the cellular response to LTβR agonists or inhibitors like this compound.

Western Blot: This immunoassay is essential for analyzing the protein levels and activation states of components in the LTβR signaling pathway. It is used to detect the expression of LTβR and to monitor the phosphorylation of key signaling intermediates like IκB and MAP kinases, as well as the processing of p100 to p52, a hallmark of non-canonical NF-κB activation. plos.orgcusabio.com

Reporter gene assays are a cornerstone for quantifying the activity of transcription factors that are downstream of the LTβR.

NF-κB and AP-1 Luciferase/SEAP Reporters: These assays utilize plasmids where the expression of a reporter enzyme (like luciferase or secreted alkaline phosphatase - SEAP) is driven by a promoter containing binding sites for either NF-κB or AP-1. researchgate.netnih.govbosterbio.com HEK293 cells are commonly transfected with these reporters to measure the activation of these pathways upon LTβR stimulation. researchgate.netnih.gov The inhibitory effect of a compound like this compound can be precisely quantified by its ability to reduce the reporter signal. Commercially available stable reporter cell lines, such as HEK-Blue™ cells, offer a standardized and convenient platform for such high-throughput screening and functional assays. invivogen.cominvivogen.com

Assays for Gene Expression (qPCR, RNA-seq) and Protein Analysis (Western Blot)

In Vivo Preclinical Animal Models

To understand the physiological and pathological roles of the LTβR pathway in a whole organism, preclinical animal models, particularly mice, are indispensable.

The development of mice with targeted disruptions in the LTβR gene has been pivotal in defining its function.

LTβR-deficient (LTβR-/-) Mice: Mice with a complete germline deletion of the LTβR gene have profound developmental defects. They lack all lymph nodes and Peyer's patches, and their spleens have a disorganized structure, missing distinct T and B cell zones and follicular dendritic cell networks. nih.govnih.gov These mice have been instrumental in establishing the essential role of LTβR in lymphoid organogenesis. nih.govnih.gov Studies using LTβR-/- mice have also revealed the pathway's importance in immune responses to infection and in the pathology of inflammatory conditions like colitis and demyelinating diseases. frontiersin.orguni-regensburg.de

Inducible LTβR inactivation (iLTβRΔ/Δ) Mice: To circumvent the developmental defects of LTβR-/- mice and to study the function of LTβR in adult animals, mice with an inducible system for LTβR gene inactivation have been generated. nih.govresearchgate.net In these models (e.g., using a tamoxifen-inducible Cre-loxP system), the LTβR gene can be deleted ubiquitously or in a tissue-specific manner in adult mice. nih.govresearchgate.net These models have shown that LTβR signaling in adulthood is crucial for maintaining the structure of secondary lymphoid organs, for the homeostasis of various immune cells like neutrophils and NK cells, and for mounting specific antibody responses to mucosal pathogens. nih.govresearchgate.net

Table 2: Genetically Modified Mouse Models in LTβR Research

| Model | Description | Key Phenotype | Research Application | Citations |

|---|---|---|---|---|

| LTβR-deficient (LTβR-/-) | Germline deletion of the LTβR gene. | Absence of lymph nodes and Peyer's patches; disorganized spleen. | Studying the developmental roles of LTβR in lymphoid organogenesis and its function in various disease models. | nih.govnih.govfrontiersin.orguni-regensburg.de |

| Inducible LTβR inactivation (iLTβRΔ/Δ) | Temporally controlled deletion of the LTβR gene in adult mice. | Normal development, but defects in lymphoid organ maintenance and specific immune responses upon induction. | Investigating the role of LTβR in adult immune homeostasis and response, separate from its developmental functions. | nih.govresearchgate.net |

Disease Models (e.g., Cuprizone-induced demyelination, CDE diet-induced liver injury)

Pharmacological and Biochemical Tools for LTβR Modulation

A range of pharmacological and biochemical tools has been developed to either inhibit or activate the LTβR pathway, providing precise means to study its function.

Soluble decoy receptors are engineered proteins that act as inhibitors of LTβR signaling. The most common of these is the LTβR-immunoglobulin (LTβR-Ig) fusion protein, which consists of the extracellular, ligand-binding domain of LTβR fused to the Fc portion of an IgG antibody. frontiersin.orgnih.govgoogle.com This fusion protein competitively binds to the LTβR ligands (membrane LTα1β2 and LIGHT), preventing them from engaging with the native receptor on the cell surface and thereby blocking downstream signaling. nih.govmedchemexpress.com LTβR-Ig has been a valuable tool in preclinical studies, demonstrating therapeutic efficacy in various models of inflammatory and autoimmune diseases. frontiersin.orgnih.gov For example, it has been shown to reduce the severity of autoimmune disease in several rodent models. google.com However, a complication in interpreting its effects is that it blocks both LT and LIGHT ligands, which can have distinct functions due to LIGHT's ability to also bind to the HVEM receptor. frontiersin.org

Table 1: Research Findings Using LTβR-Ig Fusion Proteins

| Disease Model/Context | Key Findings with LTβR-Ig Treatment | References |

| Sjögren's Syndrome (mouse model) | Reduced lymphoid chemokines, follicular dendritic cell networks, and B and T cell infiltration in salivary glands; partially restored salivary gland function. | researchgate.net |

| Tumor Growth (fibrosarcoma) | Inhibited tumor growth by blocking angiogenesis. | aacrjournals.org |

| Autoimmune Disease (general) | Diminished autoimmune disease in various rodent models. | google.com |

| Lymphoid Tissue Maintenance | Long-term treatment impaired the structure of secondary lymphoid organs and reduced lymph node cellularity. | frontiersin.org |

| Sjögren's Syndrome (NOD mice) | Selectively halted the recruitment of naive (PD1-) T cells but not effector (PD1+) T cells to the target tissue. | aai.org |

Monoclonal antibodies that directly target the LTβR offer another way to modulate its activity.

Agonistic Antibodies: These antibodies bind to and activate LTβR, mimicking the effect of its natural ligands. nih.govpnas.org Ligation of LTβR by agonistic antibodies can trigger receptor clustering and initiate downstream signaling cascades. nih.govpnas.org This approach has been used to induce specific biological effects, such as promoting the maturation of dendritic cells, activating anti-tumor immune responses, and, in some cancer cell lines, inducing apoptosis. nih.govrupress.orgaacrjournals.org Systemic treatment with an agonistic LTβR antibody has been shown to inhibit tumor growth in a manner dependent on CD8+ T cells. nih.gov

Antagonistic Antibodies: These antibodies bind to LTβR without activating it, thereby blocking the binding of its natural ligands. This inhibitory action can be used to dampen LTβR-mediated inflammation or other pathological processes. nih.govfrontiersin.org For instance, an antagonistic LTβR antibody was used to inhibit non-canonical NF-κB signaling to study its role in myogenic differentiation. frontiersin.org

Because LTβR has no intrinsic enzymatic activity, it relies on downstream kinases to transduce its signal. nih.gov Targeting these downstream molecules with small molecule inhibitors is a key strategy for disrupting the pathway. A central kinase in the non-canonical NF-κB pathway activated by LTβR is the NF-κB-inducing kinase (NIK). nih.govrupress.org Pharmacological blockade of this pathway is possible through the development of small-molecule inhibitors that target NIK or IKK1. portlandpress.com

Research in head and neck squamous cell carcinoma (HNSCC) has utilized a small molecule NIK inhibitor, 1,3[2H,4H]-Isoquinoline Dione. nih.govresearchgate.net Treatment with this inhibitor was shown to reduce the protein expression of NIK and the downstream effectors NF-κB2(p52) and RELB. nih.govresearchgate.net This blockade successfully inhibited the migration and invasion of HNSCC cells in vitro, demonstrating the therapeutic potential of targeting downstream nodes of the LTβR signaling axis. nih.govnih.gov

Small interfering RNA (siRNA) provides a powerful tool for transiently silencing the expression of specific genes at the mRNA level. In the context of LTβR research, siRNA can be used to specifically knock down the expression of the receptor itself (LTβR), its ligands, or key components of its downstream signaling cascade, such as NIK or RELB. nih.gov This approach allows researchers to dissect the specific contribution of each protein to a biological outcome. For example, studies have used siRNA to deplete endogenous LTβR and NIK, which resulted in decreased expression of downstream proteins and a reduction in NF-κB reporter activity. nih.gov This method helps to confirm that an observed effect is directly mediated by the targeted protein. frontiersin.orgnih.gov

Table 2: List of Compounds and Proteins Mentioned

| Name | Type |

| LTβR-IN-1 | Small Molecule Inhibitor (Subject of Article) |

| LTβR-Ig | Soluble Decoy Receptor (Fusion Protein) |

| Baminercept (BG 9924) | LTβR-Ig Fusion Protein |

| 1,3[2H,4H]-Isoquinoline Dione | Small Molecule NIK Inhibitor |

| Lymphotoxin-α (LT-α) | Cytokine / Ligand Component |

| LIGHT | Cytokine / Ligand |

| NIK (NF-κB-inducing kinase) | Kinase |

| RELB | Transcription Factor |

| IKK1 (IKKα) | Kinase |

| Ki-67 | Proliferation Marker Protein |

| IgG (Immunoglobulin G) | Antibody |

| siRNA (Small interfering RNA) | Gene Silencing Tool |

Future Directions and Unexplored Avenues in Ltβr Signaling Research

Elucidating Context-Dependent LTβR Signaling Outcomes Across Cell Types

The cellular response to LTβR activation is highly dependent on the cell type. biolegend.com For example, LTβR is expressed on stromal cells, monocytes, and certain epithelial layers, but not on lymphocytes. biolegend.com Future research should focus on systematically mapping the downstream effects of LTβR signaling in these different cell populations to understand how the same pathway can elicit diverse biological outcomes. This will be crucial for predicting the on-target effects of LTβR modulators in a complex in vivo environment.

Investigation of Cross-Talk between LTβR and Other TNFRSF Members in Disease Pathogenesis

The tumor necrosis factor receptor superfamily (TNFRSF) is composed of numerous receptors that share structural homology and can have overlapping or distinct functions. guidetopharmacology.org LTβR signaling can intersect with that of other TNFRSF members, such as TNFR1. nih.gov For instance, both receptors can activate NF-κB, but they do so through distinct mechanisms and with different downstream consequences. nih.gov Investigating the cross-talk between LTβR and other TNFRSF members, like HVEM which also binds the LTβR ligand LIGHT, will be critical for understanding the integrated signaling networks that control immune responses in health and disease. researchgate.net

Exploring the Role of LTβR in Novel Biological Processes Beyond Established Immune Functions

While the role of LTβR in the immune system is well-established, emerging evidence suggests its involvement in a broader range of biological processes. wikipedia.org For example, LTβR signaling has been implicated in the regulation of lipid metabolism and the development of atherosclerosis. Furthermore, it has been shown to play a role in the cellular response to mechanical stimuli and can be involved in viral processes. wikipedia.org Future studies should aim to uncover these non-canonical functions of LTβR to fully appreciate its physiological and pathological significance.

Development of Highly Selective Modulators for Canonical vs. Non-Canonical NF-κB Pathways

The development of compounds like LTbetaR-IN-1, which selectively target the non-canonical NF-κB pathway, is a significant step forward. targetmol.comvulcanchem.com However, there is still a need for a broader arsenal (B13267) of highly selective modulators for both the canonical and non-canonical pathways. Such tools would be invaluable for dissecting the specific contributions of each pathway to various disease processes. This would enable a more nuanced approach to therapeutic intervention, targeting only the dysregulated arm of the NF-κB signaling network.

Understanding LTβR's Contribution to Immune Cell Plasticity and Differentiation

LTβR signaling plays a role in the differentiation and homeostasis of various immune cells, including neutrophils, NK cells, and iNKT cells. frontiersin.org It is also involved in the differentiation of T cells, influencing their activation, proliferation, and cytokine secretion. cusabio.com Future research should focus on how LTβR signaling contributes to the plasticity of these immune cells, allowing them to adapt their function in response to different immunological challenges. Understanding this aspect of LTβR biology could open up new avenues for immunomodulatory therapies.

Advanced Imaging and Omics Approaches for Spatiotemporal Analysis of LTβR Signaling In Vivo

To fully comprehend the dynamic nature of LTβR signaling in vivo, it will be necessary to employ advanced imaging techniques and "omics" approaches. Techniques such as intravital microscopy could be used to visualize LTβR-mediated cell-cell interactions in real-time within living tissues. Combining these imaging modalities with transcriptomic, proteomic, and metabolomic analyses of sorted cell populations will provide a comprehensive spatiotemporal map of LTβR signaling and its downstream consequences. This integrated approach will be essential for translating our molecular understanding of LTβR into effective clinical applications.

Q & A

Q. How to ethically handle negative or inconclusive data in this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.